molecular formula C7H9N7O B2731785 2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide CAS No. 477852-45-2

2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Cat. No. B2731785
CAS RN: 477852-45-2
M. Wt: 207.197
InChI Key: JUSMEOYACOKLPX-UHFFFAOYSA-N
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Description

2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTAH, and it has been synthesized using different methods.

Scientific Research Applications

Synthesis and Characterization

  • Compounds structurally related to 2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide have been synthesized and characterized in various studies. For example, Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide was prepared and reacted with various reagents to form novel heterocyclic compounds (Mahmoud et al., 2013). Similarly, 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide was used as a key intermediate in the synthesis of dithiolane, thiophene, coumarin, 2-pyridone, and related products (Mahmoud et al., 2017).

Antimicrobial Activity

  • Novel derivatives have been evaluated for their antimicrobial properties. For instance, 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide derivatives were tested for antimicrobial activity, showing promising results (Mahmoud et al., 2017).

Antitumor and Anticancer Properties

  • Research has also focused on the antitumor activity of these compounds. A study by Albratty et al. (2017) explored the synthesis of thiophene, pyrimidine, and other derivatives of 2-cyano-N-(thiazol-2-yl) acetamide, revealing their potential as antitumor agents (Albratty et al., 2017).

Pharmacological Screening

  • Some studies have undertaken pharmacological screening of these compounds. Shaharyar et al. (2016) synthesized derivatives containing oxadiazole and benzimidazole, which were screened for anticonvulsant properties, revealing potent effects (Shaharyar et al., 2016).

Synthesis of Novel Heterocycles

  • The utility of these compounds in synthesizing novel heterocycles has been a significant area of research. For instance, Latif et al. (1977) described the synthesis of cyano(fluoren-9-yl)acetohydrazides, leading to the production of various pyrazolones and dimeric products (Latif et al., 1977).

Antiviral Activity

  • The antiviral properties of related compounds have also been investigated. Kaddah et al. (2021) synthesized a series of novel quinoline-based heterocyclic systems from 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)ethanohydrazide, demonstrating their potential as antiviral agents against infectious bursal disease virus (Kaddah et al., 2021).

properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7O/c8-2-1-7(15)13-12-6(9)3-14-5-10-4-11-14/h4-5H,1,3H2,(H2,9,12)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSMEOYACOKLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NNC(=O)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C/C(=N/NC(=O)CC#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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